molecular formula C11H5ClF3NO2S B3281115 Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72850-69-2

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3281115
CAS No.: 72850-69-2
M. Wt: 307.68 g/mol
InChI Key: PIFBBBPNSVFJHQ-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole-based compound featuring a chloro substituent at position 2, a trifluoromethyl group at position 4, and a phenyl ester at position 5. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

phenyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2S/c12-10-16-8(11(13,14)15)7(19-10)9(17)18-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBBBPNSVFJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the phenyl, chloro, and trifluoromethyl substituents. One common method involves the use of thiourea and substituted benzaldehydes in the presence of iodine to form the thiazole ring . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The phenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Complex Molecules

  • Used in the synthesis of more complex molecules, facilitating the study of reaction mechanisms.
  • Engages in various reactions, including substitution, oxidation, reduction, and coupling reactions.

2. Biological Activity

  • Investigated for potential antimicrobial and anticancer properties.
  • The compound can inhibit specific enzymes involved in microbial growth, showcasing its potential as an antimicrobial agent.

3. Pharmaceutical Development

  • Explored as a pharmaceutical intermediate or active ingredient in drug development.
  • Its derivatives have shown promising anticancer activity against various cell lines, indicating potential therapeutic applications .

4. Industrial Applications

  • Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
  • Its derivatives are being developed for use in fungicides and other agricultural chemicals .

Anticancer Activity

A study conducted by Evren et al. (2019) demonstrated that novel thiazole-bearing analogues exhibited significant anticancer activity against A549 human lung adenocarcinoma cells. The compound N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed IC50 values indicating strong selectivity against cancer cells compared to standard treatments like cisplatin .

Antimicrobial Properties

Research has indicated that phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can inhibit the activity of certain enzymes related to microbial growth. This property is being explored for developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Data Tables

Application Area Details References
ChemistryBuilding block for complex molecules; involved in various chemical reactions
Biological ActivityPotential antimicrobial and anticancer properties
PharmaceuticalIntermediate for drug development; promising anticancer derivatives
IndustrialUsed in agrochemical synthesis

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

The structural and functional attributes of phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate are compared below with key analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Substituent Variations

Table 1: Structural Comparison of Thiazole Carboxylates
Compound Name R2 R4 Ester Group Key Features Source
This compound Cl CF3 Phenyl High lipophilicity, potential pesticidal use -
Ethyl 2-chloro-4-phenylthiazole-5-carboxylate (CAS 74476-47-4) Cl C6H5 Ethyl Less electron-withdrawing R4 group
Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-64-7) Cl CF3 Benzyl Similar to target compound but with benzyl ester
Ethyl 2-[4'-(3″-fluorobenzyloxy)phenyl]-4-(trifluoromethyl)thiazole-5-carboxylate (5c) OCH2(3-FC6H4) CF3 Ethyl Ether linkage enhances fungicidal activity
Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate C6H5 - Ethyl Coplanar structure (5.15° dihedral angle)

Key Observations :

  • Trifluoromethyl vs. Phenyl at R4 : The trifluoromethyl group (CF3) at R4 in the target compound introduces strong electron-withdrawing effects, enhancing stability and reactivity compared to phenyl groups .
  • Chloro Substituent : The chloro group at R2 is conserved across analogs, suggesting its critical role in electrophilic interactions or steric effects.

Key Observations :

  • Fungicidal Potential: Compound 5c (ethyl ester with ether linkage) demonstrates moderate fungicidal activity, suggesting that the target compound’s phenyl ester and trifluoromethyl group could enhance efficacy .
  • Pesticidal Relevance : Fluvalinate analogs highlight the importance of trifluoromethyl and chloro substituents in pesticidal activity, aligning with the target compound’s structure .

Biological Activity

Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including the trifluoromethyl group, contribute to its lipophilicity and bioactivity, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity , including antifungal and antibacterial effects. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which improves membrane permeability and overall bioactivity. Preliminary studies suggest that this compound may inhibit specific enzyme pathways involved in microbial growth, positioning it as a potential antimicrobial agent.

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer properties . For instance, structural modifications in related thiazole compounds have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that the substitution patterns on the phenyl ring significantly influence cytotoxic activity. Notably, compounds with electron-donating groups at specific positions have enhanced efficacy against cancer cells .

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated thiazole derivatives for their ability to inhibit flavivirus replication. Compounds that demonstrated over 50% inhibition were further analyzed for their half-maximal effective concentration (EC50) values. The findings indicated that modifications at the para position of the phenyl ring could optimize antiviral activity .
  • Cytotoxicity Studies : In a comparative analysis of various thiazole derivatives, specific compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, certain derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating strong potential for further development .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, which is essential for designing more effective therapeutic agents .

Data Summary

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity Type Compound IC50/EC50 Values Notes
AntiviralThiazole Derivative 1EC50 > 50 μMEffective against flavivirus
AntitumorCompound 9IC50 = 1.61 µg/mLSignificant activity against Jurkat cells
AntimicrobialThis compoundNot specifiedPotential enzyme inhibitor

Q & A

Q. What are the standard synthetic routes for preparing phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using halogenated precursors. For example, thionyl chloride (SOCl₂) in ethanol under reflux (70–80°C) is effective for introducing chlorine and ester groups into the thiazole ring . Heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400) improves yields for similar thiazole derivatives by facilitating esterification and reducing side reactions . Key optimization parameters include:
  • Temperature : 70–80°C to balance reaction rate and decomposition.
  • Catalyst Loading : 10 wt% catalyst for efficient activation.
  • Purification : Recrystallization in ethanol (95%) to isolate high-purity crystals .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for structural confirmation. The thiazole ring’s bond lengths (e.g., C–S: ~1.74 Å, C–N: ~1.30 Å) and dihedral angles (e.g., 5.15° between thiazole and phenyl rings) are validated against known thiazole derivatives . Complementary techniques:
  • NMR : Distinct signals for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and ester groups (δ ~4.3 ppm for –OCH₂ in ¹H NMR).
  • IR : Ester C=O stretch at ~1700 cm⁻¹ and C–Cl stretch at ~750 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., thionyl chloride).
  • Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilic sites. The C-2 chlorine and C-5 carboxylate are reactive toward nucleophiles (e.g., amines, thiols) due to electron-withdrawing trifluoromethyl and ester groups. Solvent effects (e.g., ethanol vs. DMF) are modeled using polarizable continuum models (PCM) to predict reaction pathways .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:
  • Dose-Response Curves : Establish IC₅₀ values in multiple models (e.g., bacterial vs. mammalian cells).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing trifluoromethyl with methyl) to isolate key functional groups .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates in vitro .

Q. What crystallography refinement strategies improve accuracy for thiazole derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL) refines high-resolution data by:
  • Hydrogen Placement : Riding model for idealized H-atom positions (C–H = 0.93–0.97 Å).
  • Twinned Data Handling : Use TWIN/BASF commands for non-merohedral twinning common in thiazole crystals.
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis to check packing efficiency .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : The –CF₃ group:
  • Electron Effects : Strong electron-withdrawing nature lowers π-electron density, enhancing electrophilic reactivity at C-2 and C-5.
  • Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability (measured via PAMPA assay).
  • Bioactivity : Correlates with antimicrobial potency in SAR studies (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for non-fluorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Reactant of Route 2
Phenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

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